An In-depth Technical Guide on the Core Chemical Properties of 2-Bromo-2,2-difluoroethylamine Hydrochloride
An In-depth Technical Guide on the Core Chemical Properties of 2-Bromo-2,2-difluoroethylamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
Foreword: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, binding affinity, and overall pharmacokinetic profiles. Within the diverse arsenal of fluorinated building blocks, 2-Bromo-2,2-difluoroethylamine hydrochloride presents itself as a molecule of significant synthetic potential. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling, synthesized from available data and established chemical principles. It is designed to be a practical resource for researchers engaged in the design and synthesis of novel chemical entities.
Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of a reagent is paramount to its effective application in a laboratory setting. While comprehensive experimental data for 2-Bromo-2,2-difluoroethylamine hydrochloride is not extensively published in peer-reviewed literature, we can compile its profile from supplier data and by analogy to structurally related compounds.
Table 1: Physicochemical Properties of 2-Bromo-2,2-difluoroethylamine and its Hydrochloride Salt
| Property | Value (for the free base unless specified) | Source / Note |
| CAS Number | 7096-39-1 | [1][2] |
| Molecular Formula | C₂H₄BrF₂N | [2] |
| Molecular Weight | 159.96 g/mol | [2] |
| Appearance | White to off-white solid (for the hydrochloride salt) | Inferred from related compounds[3] |
| Solubility | Expected to be soluble in water (as hydrochloride salt) | General property of amine hydrochlorides[4] |
| Storage | Store at 2-8°C for long-term stability | [3] |
Structural Elucidation via Spectroscopic Data (Predicted)
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¹H NMR: The spectrum is expected to show a triplet for the -CH₂- group, split by the two adjacent fluorine atoms. The chemical shift would likely be in the range of 3.5-4.5 ppm due to the influence of the adjacent electronegative nitrogen and the CF₂Br group.
-
¹³C NMR: Two signals are anticipated. The -CH₂- carbon would appear in the range of 40-50 ppm. The -CF₂Br carbon would be significantly downfield, likely in the range of 110-120 ppm, and would appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms of the -CF₂Br group. The chemical shift would likely be in the range of -50 to -70 ppm relative to CFCl₃, appearing as a triplet due to coupling with the adjacent -CH₂- protons.[1][2][5]
Synthesis and Reactivity Profile
A plausible synthetic route to 2-Bromo-2,2-difluoroethylamine hydrochloride would involve a multi-step process, for which a detailed experimental protocol is proposed below.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 2-Bromo-2,2-difluoroethylamine hydrochloride.
Experimental Protocol: Synthesis of 2,2-Difluoroethylamine (Precursor)
This protocol is adapted from a patented procedure for the synthesis of the precursor to our target molecule.[6][7]
-
Reaction Setup: In a pressure-rated autoclave, charge 2,2-difluoro-1-bromoethane (1.0 eq), potassium iodide (0.1 eq), and dimethyl sulfoxide (DMSO).
-
Ammonia Addition: Add anhydrous ammonia (4.0 eq) to the sealed reactor.
-
Reaction: Heat the mixture to 100 °C and stir for 1-2 hours.
-
Work-up: Cool the reactor to 50 °C and carefully vent the excess ammonia. The resulting 2,2-difluoroethylamine can be distilled from the reaction mixture under reduced pressure.
Trustworthiness: This protocol is based on established and patented synthetic methods, providing a reliable route to the key amine precursor. The use of a catalyst like potassium iodide is crucial for facilitating the nucleophilic substitution of the bromide with ammonia.
Reactivity of the 2-Bromo-2,2-difluoroethylamine Moiety
The synthetic utility of this building block stems from the reactivity of both the primary amine and the bromo-difluoro-methyl group.
Caption: Dual reactivity of the 2-Bromo-2,2-difluoroethylamine core.
Applications in Drug Discovery and Development
The introduction of a gem-difluoro group is a well-established strategy in medicinal chemistry to create non-hydrolyzable isosteres of carbonyls or hydrated carbonyls, and to modulate the pKa of adjacent functional groups. 2-Bromo-2,2-difluoroethylamine hydrochloride serves as a versatile precursor for introducing the synthetically valuable 2,2-difluoroethylamine moiety into a target molecule.
Workflow: Integration into a Drug Discovery Pipeline
Caption: Workflow for utilizing 2-Bromo-2,2-difluoroethylamine hydrochloride in drug discovery.
While specific examples of marketed drugs derived directly from this starting material are not prominent in the literature, its utility can be inferred from the widespread use of similar fluorinated building blocks in pharmaceuticals.[3]
Safety, Handling, and Storage
Given the lack of a specific Safety Data Sheet (SDS) for 2-Bromo-2,2-difluoroethylamine hydrochloride, a conservative approach to handling is warranted, based on the known hazards of analogous compounds such as 2-bromoethylamine hydrobromide and other organofluorine compounds.[8]
Table 2: Hazard Profile and Handling Recommendations
| Hazard Category | Description and Recommendations |
| Acute Toxicity | Likely harmful if swallowed, inhaled, or in contact with skin.[9] |
| Irritation | Expected to cause skin and serious eye irritation. May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood. |
| Handling | Avoid generating dust. Avoid all personal contact. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage at 2-8°C.[3] |
| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek immediate medical attention in all cases of exposure. |
Authoritative Grounding: The safety recommendations provided are a synthesis of best practices for handling structurally similar and potentially hazardous chemical reagents. Always consult the supplier's SDS for the most current and specific safety information before use.
Conclusion
2-Bromo-2,2-difluoroethylamine hydrochloride is a promising, albeit not extensively documented, building block for synthetic and medicinal chemistry. Its dual reactivity allows for a range of chemical transformations, making it a valuable tool for introducing the 2,2-difluoroethylamino moiety into complex molecules. While a lack of comprehensive published data necessitates a cautious and predictive approach to its use, the fundamental principles of its chemistry, derived from well-understood analogues, provide a solid foundation for its application in research and development.
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